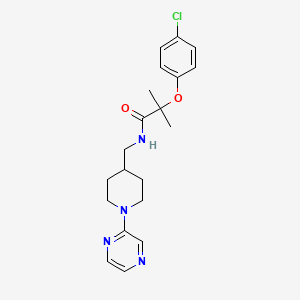
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Ligands
Compounds similar to "2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been studied for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype. The design and synthesis of such molecules involve systematic modifications to enhance receptor affinity and selectivity, indicating their potential use in researching neurological disorders where dopamine receptors play a key role (Rowley et al., 1997).
Cannabinoid Receptor Antagonists
Another significant area of research application involves the interaction with cannabinoid receptors. Specific derivatives structurally related to "this compound" act as potent and selective antagonists for the CB1 cannabinoid receptor, supporting their utility in studying the endocannabinoid system and its role in various physiological processes and diseases (Shim et al., 2002).
Fungal Inhibitors
Compounds with similar structural motifs have been developed for their fungicidal activity, highlighting their application in agricultural research and the development of new antifungal agents. The creation of microcapsules by interfacial polymerization of oil-soluble compounds with water-soluble chitosan oligosaccharide presents a novel approach for controlled release formulations, enhancing the efficiency and application of fungicides in crop protection (Yu et al., 2021).
Analgesic and Neuroleptic Activities
Research into N-butyrophenone derivatives, which share structural similarities with the compound of interest, has shown combined analgesic and neuroleptic properties. This dual activity indicates the potential for developing new therapeutic agents that can address both pain management and neuropsychiatric conditions, offering a multi-faceted approach to treatment strategies (Iorio et al., 1987).
Antimicrobial Activity
The structural framework of "this compound" and its derivatives also lends itself to antimicrobial investigations. The synthesis and evaluation of related compounds have demonstrated antimicrobial activities, suggesting their relevance in developing new antibiotics or antiseptics to combat resistant bacterial strains (Okasha et al., 2022).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-20(2,27-17-5-3-16(21)4-6-17)19(26)24-13-15-7-11-25(12-8-15)18-14-22-9-10-23-18/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGPIVJWXWGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C2=NC=CN=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

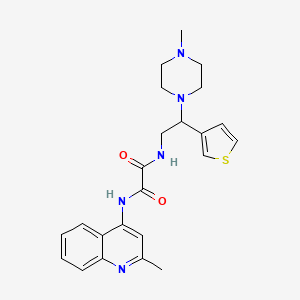
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)
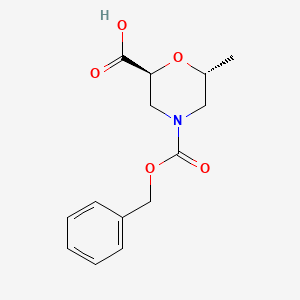
![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)
![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)
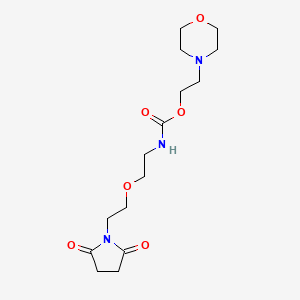
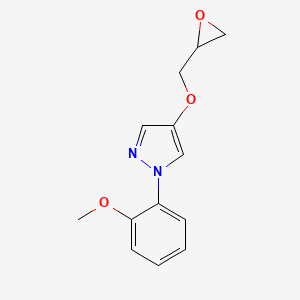
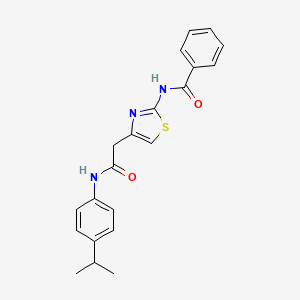

![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)

